![molecular formula C9H11BrO3 B1284500 (4-Bromo-2,5-dimethoxyphenyl)methanol CAS No. 87050-61-1](/img/structure/B1284500.png)
(4-Bromo-2,5-dimethoxyphenyl)methanol
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Overview
Description
“(4-Bromo-2,5-dimethoxyphenyl)methanol” is a chemical compound with the CAS Number: 87050-61-1 and a molecular weight of 247.09 . It has a linear formula of C9H11BrO3 . The IUPAC name for this compound is (4-bromo-2,5-dimethoxyphenyl)methanol .
Molecular Structure Analysis
The InChI code for “(4-Bromo-2,5-dimethoxyphenyl)methanol” is 1S/C9H11BrO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-4,11H,5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“(4-Bromo-2,5-dimethoxyphenyl)methanol” is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Carbonic Anhydrase Inhibition
A study by Balaydın et al. (2012) explored the carbonic anhydrase inhibitory properties of novel bromophenols, including derivatives of (4-Bromo-2,5-dimethoxyphenyl)methanol. These compounds demonstrated capacities to inhibit human cytosolic carbonic anhydrase II, suggesting potential for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Synthesis and Characterization
Çetinkaya et al. (2011) investigated the bromination of (3,4-Dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone, leading to the synthesis of several new bromophenol derivatives. This study highlights the importance of selective O-demethylation in bromination reactions (Çetinkaya et al., 2011).
Total Synthesis of Biologically Active Compounds
Akbaba et al. (2010) reported the first total synthesis of a natural product derived from (4-Bromo-2,5-dimethoxyphenyl)methanol. The synthesis involved methoxymethyl-substituted aryl methyl ethers, suggesting potential in the development of biologically active compounds (Akbaba et al., 2010).
Novel Bromophenol Derivatives and Enzyme Inhibition
Oztaskin et al. (2022) synthesized new bromophenol derivatives from (2-bromo-4,5-dimethoxyphenyl)methanol. These compounds were tested for their inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrase, indicating potential applications in treating neurological disorders (Oztaskin et al., 2022).
Safety and Hazards
“(4-Bromo-2,5-dimethoxyphenyl)methanol” is classified under the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound should be handled with appropriate personal protective equipment, and any spillage or leakage should be contained to prevent environmental contamination .
Mechanism of Action
Target of Action
Its close analog, 4-bromo-2,5-dimethoxyphenethylamine (also known as 2c-b), interacts with the 5-hydroxytryptamine receptor 2c and 5-hydroxytryptamine receptor 2a . These receptors play a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior in humans .
Mode of Action
Based on the action of its analog 2c-b, it can be inferred that it might act as a partial agonist at the 5-hydroxytryptamine receptor 2c and 5-hydroxytryptamine receptor 2a
Biochemical Pathways
Its analog 2c-b is known to undergo oxidative deamination, resulting in the formation of 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid . Further metabolism may occur by demethylation .
Result of Action
Based on the effects of its analog 2c-b, it can be inferred that it might induce changes in mood and perception, given its interaction with serotonin receptors .
properties
IUPAC Name |
(4-bromo-2,5-dimethoxyphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-4,11H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDDSLYEUYOKFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CO)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588104 |
Source
|
Record name | (4-Bromo-2,5-dimethoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87050-61-1 |
Source
|
Record name | (4-Bromo-2,5-dimethoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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